molecular formula C7H4BrCl3O B1402248 1-Bromo-3-(trichloromethoxy)benzene CAS No. 1404193-84-5

1-Bromo-3-(trichloromethoxy)benzene

Cat. No. B1402248
M. Wt: 290.4 g/mol
InChI Key: SQSYUBLSJXBQRO-UHFFFAOYSA-N
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Description

1-Bromo-3-(trichloromethoxy)benzene is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of 1-Bromo-3-(trichloromethoxy)benzene is not explicitly mentioned in the available resources. However, bromination is a common method used in the synthesis of brominated aromatic compounds3.



Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(trichloromethoxy)benzene is not explicitly available. However, the structure of similar compounds like 1-Bromo-3-(trifluoromethoxy)benzene and 1-bromo-3-methoxybenzene have been documented425.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Bromo-3-(trichloromethoxy)benzene are not available in the searched resources. However, 1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan6.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(trichloromethoxy)benzene are not explicitly available. However, similar compounds like 1-Bromo-3-(trifluoromethoxy)benzene have a molecular weight of 241.01, and a density of 1.62 g/mL at 25 °C6.


Safety And Hazards

Specific safety and hazard information for 1-Bromo-3-(trichloromethoxy)benzene is not available in the searched resources. However, brominated compounds can be hazardous and proper safety measures should be taken while handling them89.


Future Directions

There are no specific future directions mentioned for 1-Bromo-3-(trichloromethoxy)benzene in the available resources. However, brominated compounds are often used in various fields of research and development10.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed and specific information, further research and consultation with a chemical expert is recommended.


properties

IUPAC Name

1-bromo-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSYUBLSJXBQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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